molecular formula C15H17N3O2 B11846316 Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11846316
M. Wt: 271.31 g/mol
InChI Key: QLMRVYJZDXMENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a fused pyrrolopyrazole core substituted with an ethyl group at the 6-position and a benzyl ester at the 5-position. This compound is likely utilized as a building block in medicinal chemistry, given the prevalence of similar structures in pharmaceutical research .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl 6-ethyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-2-13-14-12(8-16-17-14)9-18(13)15(19)20-10-11-6-4-3-5-7-11/h3-8,13H,2,9-10H2,1H3,(H,16,17)

InChI Key

QLMRVYJZDXMENS-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction of nitrilimines with chiral maleimides. The nitrilimines are generated in situ by the effect of triethylamine on hydrazonyl chlorides. The reaction is carried out in dry acetonitrile at room temperature, leading to the formation of the desired pyrazole derivative in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like aryl halides and alkyl halides are commonly used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (Target) Ethyl (6) C₁₅H₁₇N₃O₂ ~271.3 (estimated) Potential intermediate for drug discovery; benzyl ester enhances lipophilicity
Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Methyl (6) C₁₄H₁₅N₃O₂ 257.29 Commercially available; used in heterocyclic synthesis
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Methyl (3,6) C₁₅H₁₇N₃O₂ 271.31 Chiral variant; 98% purity; used in stereoselective synthesis
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate tert-Butyl (5) C₁₀H₁₃N₃O₂ 209.24 Lower molecular weight; tert-butyl ester may improve metabolic stability
tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Ethyl (6), Amino (3) C₁₂H₁₈N₄O₂ 262.30 Amino substituent enhances reactivity for further functionalization

Physicochemical Properties

  • Boiling Point and Stability : tert-Butyl analogs (e.g., tert-Butyl 4,6-dihydropyrrolo...carboxylate) exhibit predicted boiling points of ~366°C and storage requirements at 2–8°C, suggesting higher thermal stability than benzyl esters .
  • Solubility : Methyl and ethyl substituents may marginally enhance aqueous solubility compared to bulkier tert-butyl or benzyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.